molecular formula C8H11N5 B15071037 n-Ethyl-7-methyl-7h-purin-6-amine CAS No. 5470-51-9

n-Ethyl-7-methyl-7h-purin-6-amine

Cat. No.: B15071037
CAS No.: 5470-51-9
M. Wt: 177.21 g/mol
InChI Key: MEXWNHMQEFVEFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

n-Ethyl-7-methyl-7h-purin-6-amine, also known as N6-Ethyl-7-methyladenine, is a heterocyclic organic compound with the molecular formula C8H11N5. It belongs to the purine family, which are nitrogen-containing heterocycles. This compound is structurally related to adenine, one of the four nucleobases in the nucleic acids of DNA and RNA .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Ethyl-7-methyl-7h-purin-6-amine typically involves the alkylation of 7-methyladenine. One common method is the reaction of 7-methyladenine with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the concentration of reactants .

Chemical Reactions Analysis

Types of Reactions

n-Ethyl-7-methyl-7h-purin-6-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while substitution reactions can produce various substituted purines .

Scientific Research Applications

n-Ethyl-7-methyl-7h-purin-6-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of n-Ethyl-7-methyl-7h-purin-6-amine involves its interaction with nucleic acids. It can intercalate into DNA or RNA, affecting their structure and function. This interaction can inhibit the replication and transcription processes, making it a potential candidate for anticancer therapies. The molecular targets include DNA polymerases and other enzymes involved in nucleic acid metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

n-Ethyl-7-methyl-7h-purin-6-amine is unique due to the presence of both an ethyl group at the N6 position and a methyl group at the 7 position. This dual substitution confers distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

CAS No.

5470-51-9

Molecular Formula

C8H11N5

Molecular Weight

177.21 g/mol

IUPAC Name

N-ethyl-7-methylpurin-6-amine

InChI

InChI=1S/C8H11N5/c1-3-9-7-6-8(11-4-10-7)12-5-13(6)2/h4-5H,3H2,1-2H3,(H,9,10,11)

InChI Key

MEXWNHMQEFVEFC-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC=NC2=C1N(C=N2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.